Dexfenfluramine (+)-camphorate

Description

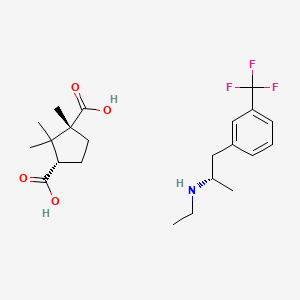

Structure

2D Structure

Properties

CAS No. |

17325-68-7 |

|---|---|

Molecular Formula |

C22H32F3NO4 |

Molecular Weight |

431.5 g/mol |

IUPAC Name |

(2S)-N-ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-amine;(1R,3S)-1,2,2-trimethylcyclopentane-1,3-dicarboxylic acid |

InChI |

InChI=1S/C12H16F3N.C10H16O4/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15;1-9(2)6(7(11)12)4-5-10(9,3)8(13)14/h4-6,8-9,16H,3,7H2,1-2H3;6H,4-5H2,1-3H3,(H,11,12)(H,13,14)/t9-;6-,10+/m01/s1 |

InChI Key |

GBMYZGXLAHAFPC-JGTDEUSISA-N |

Isomeric SMILES |

CCN[C@@H](C)CC1=CC(=CC=C1)C(F)(F)F.C[C@]1(CC[C@@H](C1(C)C)C(=O)O)C(=O)O |

Canonical SMILES |

CCNC(C)CC1=CC(=CC=C1)C(F)(F)F.CC1(C(CCC1(C)C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Characterization for Research

Formation and Stability of the (+)-Camphorate Salt for Research Applications

Once enantiomerically pure (+)-fenfluramine (a liquid or low-melting solid free base) is obtained, it is converted into the (+)-camphorate salt. This step is crucial for research applications as it transforms the base into a stable, crystalline, non-hygroscopic solid that is easy to handle, weigh, and store.

The formation is a straightforward acid-base reaction. (+)-Fenfluramine is reacted with an equimolar amount of (+)-camphoric acid in a suitable solvent like acetone (B3395972) or ethanol. Upon concentration of the solvent or addition of an anti-solvent, Dexfenfluramine (B1670338) (+)-camphorate precipitates as a white crystalline solid.

The stability of this salt is a key attribute. As a crystalline solid, it has a well-defined melting point and is significantly more resistant to degradation from atmospheric oxygen, moisture, and light compared to the free base. For academic research, this ensures the integrity and purity of the compound over long-term storage, which is essential for reproducible experimental results.

| Property | Value / Description |

|---|---|

| Molecular Formula | C12H16F3N · C10H16O4 |

| Molecular Weight | 431.46 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | Approximately 158-161 °C |

| Solubility | Soluble in methanol; sparingly soluble in water and ethanol. |

Structural Elucidation and Purity Assessment for Academic Research

Confirming the chemical identity and purity of the synthesized this compound is a critical final step. This is accomplished using a combination of spectroscopic and chromatographic techniques.

Spectroscopy provides unambiguous evidence of the molecular structure.

Infrared (IR) Spectroscopy: IR analysis is used to identify the key functional groups present in the salt. The spectrum of this compound will show characteristic absorption bands confirming the presence of both the fenfluramine (B1217885) cation and the camphorate anion. Key signals include the broad N-H stretch of the secondary ammonium (B1175870) ion, the sharp C=O stretch from the carboxylate groups of camphorate, and the very strong C-F stretches from the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for complete structural elucidation.

¹H NMR provides information on the proton environment. The spectrum will show distinct signals for both components of the salt. Aromatic protons from the fenfluramine moiety will appear in the downfield region (~7.5 ppm), while the aliphatic protons of the ethyl and propyl groups of fenfluramine and the methyl and methylene (B1212753) groups of camphorate will appear in the upfield region (~0.8-3.5 ppm). The integration of these signals confirms the 1:1 stoichiometric ratio of the two components.

¹³C NMR confirms the carbon skeleton of the molecule. It will show signals for the aromatic carbons (including the carbon attached to the CF₃ group), the aliphatic carbons of fenfluramine, and the distinct carbons of the camphorate moiety, including the two carbonyl carbons (~180 ppm) and the three methyl groups.

These spectroscopic fingerprints are essential for verifying the identity of a synthesized batch against a reference standard in any research context.

| Technique | Signal / Frequency (Characteristic) | Assignment |

|---|---|---|

| IR Spectroscopy (cm-1) | ~2800-3200 (broad) | N-H stretch (secondary ammonium) |

| ~1700-1730 (strong) | C=O stretch (carboxylate from camphorate) | |

| ~1100-1350 (very strong) | C-F stretches (trifluoromethyl group) | |

| 1H NMR (ppm) | ~7.4-7.6 | Aromatic protons (C6H4) |

| ~2.8-3.5 | Aliphatic protons adjacent to nitrogen (-CH-, -CH2-) | |

| ~0.8-1.2 | Methyl protons (-CH3 from fenfluramine and camphorate) | |

| 13C NMR (ppm) | ~175-185 | Carbonyl carbons (camphorate) |

| ~131 (q, JC-F ≈ 32 Hz) | Aromatic C-CF3 | |

| ~124 (q, JC-F ≈ 272 Hz) | Trifluoromethyl carbon (-CF3) |

Molecular Pharmacology and Serotonergic System Interactions

Mechanisms of Serotonergic Neurotransmission Modulation

Dexfenfluramine (B1670338) fundamentally alters the dynamics of serotonin (B10506) signaling at the synapse by influencing both its release and its reuptake.

Dexfenfluramine is a potent serotonin-releasing agent. drugbank.com It functions as a substrate for the serotonin transporter (SERT), leading to a carrier-mediated exchange that reverses the transporter's normal function and expels serotonin from the presynaptic terminal into the synaptic cleft. nih.govresearchgate.net

Crucially, this serotonin-releasing effect is not solely dependent on transporter interaction. Research has demonstrated that the activation of presynaptic 5-HT2B receptors is a critical and rate-limiting step in this process. nih.govnih.gov Studies using mouse models lacking functional 5-HT2B receptors (5-HT2B-/-) showed a significantly reduced hypothalamic serotonin release in response to dexfenfluramine compared to wild-type mice. nih.govresearchgate.net This effect was corroborated in wild-type mice where the administration of a selective 5-HT2B receptor antagonist, RS127445, also eliminated the hypophagic response to dexfenfluramine. nih.govresearchgate.netnih.gov These findings indicate that dexfenfluramine's ability to release serotonin from presynaptic terminals is contingent upon the activation of these 5-HT2B autoreceptors. nih.gov

In addition to stimulating serotonin release, dexfenfluramine binds to the sodium-dependent serotonin transporter (SERT) and functions as a reuptake inhibitor. drugbank.com By occupying the transporter, it blocks the reabsorption of serotonin from the synapse back into the presynaptic neuron. This inhibition of reuptake prolongs the dwell time of serotonin in the synaptic cleft, thereby enhancing and sustaining the activation of postsynaptic serotonin receptors. drugbank.com The combination of serotonin release and reuptake inhibition leads to a robust increase in serotonergic neurotransmission.

Postsynaptic Serotonin Receptor Binding and Activation Profiles

Dexfenfluramine and its metabolite, dexnorfenfluramine, exhibit distinct binding affinities and functional activities across various serotonin receptor subtypes. This complex interaction profile at postsynaptic receptors mediates the compound's ultimate physiological effects.

While dexfenfluramine itself is a relatively weak agonist at 5-HT2B receptors, its N-de-ethylated metabolite, (+)-norfenfluramine (dexnorfenfluramine), is a high-affinity, full agonist. madinamerica.comfda.govresearchgate.netnih.gov Dexnorfenfluramine binds potently to the 5-HT2B receptor, with reported binding affinity (Ki) values around 11.2 nM. madinamerica.comguidetopharmacology.org

Activation of the Gq/11-coupled 5-HT2B receptor by agonists like dexnorfenfluramine stimulates several downstream signaling pathways. This includes the potent stimulation of inositol (B14025) phosphate (B84403) hydrolysis and an increase in intracellular calcium levels. nih.gov Furthermore, 5-HT2B receptor activation has been shown to engage the mitogen-activated protein kinase (MAPK) cascade, a pathway linked to cellular growth and proliferation. nih.gov

Both dexfenfluramine and, more potently, its metabolite dexnorfenfluramine, act as agonists at 5-HT2C receptors. drugbank.comfda.govnih.gov Dexnorfenfluramine demonstrates high affinity for this receptor subtype. nih.gov The activation of 5-HT2C receptors, which are densely expressed in brain regions associated with appetite control like the hypothalamus, is considered a key mechanism for the compound's anorectic effects. drugbank.com

The pharmacological activity of dexfenfluramine and dexnorfenfluramine extends to other 5-HT receptor subtypes, although generally with lower affinity compared to the 5-HT2 family.

5-HT1D Receptors : Detailed binding assays have shown that both dexfenfluramine and dexnorfenfluramine possess very low affinity for 5-HT1D receptors. madinamerica.comfda.gov

5-HT4 Receptors : While direct binding may be weak, functional studies suggest an indirect modulation of the 5-HT4 receptor system. In a mouse model, the therapeutic action of fenfluramine (B1217885) (the racemic mixture containing dexfenfluramine) was reversed by a selective 5-HT4 receptor antagonist, indicating that downstream effects of enhanced serotonin release are mediated, at least in part, through 5-HT4 receptor activation. nih.gov

5-HT7 Receptors : Both dexfenfluramine and its metabolite have been reported to have moderate affinity for the 5-HT7 receptor. fda.gov

Other Subtypes : Norfenfluramine displays moderate affinity for 5-HT2A receptors. nih.gov In contrast, both the parent compound and its metabolite have low affinity for 5-HT1A, 5-HT1B, and 5-HT1E receptors and are considered inactive at 5-HT5 and 5-HT6 receptors. madinamerica.comfda.gov

| Compound | 5-HT2A | 5-HT2B | 5-HT2C | 5-HT1D | 5-HT7 |

|---|---|---|---|---|---|

| Dexfenfluramine | 5099 | ~5000 | 6245 | Low Affinity | Moderate Affinity |

| Dexnorfenfluramine ((+)-norfenfluramine) | 1516 | 11.2 | 324 | Low Affinity | Moderate Affinity |

Data compiled from multiple sources. madinamerica.comfda.govnih.gov Values represent approximations based on available literature; "Low Affinity" indicates Ki values were determined to be very high or not significant in screening assays. "~5000" indicates a reported value of approximately 5 µmol/L.

Role of Metabolites in Pharmacological Activity (e.g., Dexnorfenfluramine)

Research has shown that dexnorfenfluramine is a potent serotonergic agent in its own right. nih.govnih.gov Its mechanisms of action include the inhibition of serotonin (5-HT) reuptake, the stimulation of serotonin and noradrenaline release, and potent agonism at postsynaptic 5-HT2 receptors. nih.gov The serotonergic activity of dexnorfenfluramine has been demonstrated in human tissue using platelets as neuronal models. nih.gov In these studies, dexnorfenfluramine induced a change in platelet shape, an effect that was blocked by a specific serotonin subtype 2 receptor antagonist, confirming its action at these receptors. nih.gov

Table 1: Comparison of Pharmacological Actions

| Compound | Primary Action | Specific Mechanisms |

|---|---|---|

| Dexfenfluramine | Serotonergic Agent | - Inhibits serotonin reuptake- Stimulates serotonin release nih.govnih.govnih.gov |

| Dexnorfenfluramine | Serotonergic & Noradrenergic Agent | - Inhibits serotonin reuptake- Stimulates serotonin release- Stimulates noradrenaline release- Potent 5-HT2 receptor agonist nih.gov |

Investigations into Dopaminergic and Other Neurotransmitter System Cross-Talk

While dexfenfluramine's primary mechanism of action is centered on the serotonin system, investigations have revealed a dose-dependent cross-talk with the dopaminergic system. nih.gov Studies in conscious rats using in vivo microdialysis have demonstrated that lower, anorectic doses of dexfenfluramine (e.g., 0.5 or 1.0 mg/kg) significantly elevate extracellular serotonin levels in the striatum without altering dopamine (B1211576) concentrations. nih.gov

However, at higher doses (e.g., 2.5 mg/kg), dexfenfluramine administration leads to an increase in the release of both serotonin and dopamine. nih.gov This effect on the dopaminergic system appears to be indirect and mediated by the drug's primary serotonergic action. nih.gov Evidence for this indirect mechanism comes from findings where the dopamine increase could be blocked by a serotonin antagonist, methiothepin. nih.gov Furthermore, the direct application of serotonin to striatal neurons replicated the dopamine-releasing effect. nih.gov This mechanism distinguishes dexfenfluramine from compounds like amphetamine or phentermine, which directly increase dopamine release without a primary effect on serotonin. nih.govdrugbank.com

Cross-talk with the noradrenergic system is also evident, primarily through the actions of the metabolite, dexnorfenfluramine. nih.gov As noted, dexnorfenfluramine acts as a noradrenaline-releasing agent, thereby extending the compound's influence beyond the serotonergic system. nih.gov In contrast, the parent compound, dexfenfluramine, is recognized for its selectivity for the serotonin system, lacking the catecholamine agonist activity associated with the racemic mixture, fenfluramine. nih.gov

Table 2: Dose-Dependent Effects of Dexfenfluramine on Neurotransmitter Release in Rat Striatum

| Dexfenfluramine Dose (in rats) | Effect on Extracellular Serotonin | Effect on Extracellular Dopamine |

|---|---|---|

| 0.5 mg/kg | Significant Increase | No significant change |

| 1.0 mg/kg | Significant Increase | No significant change |

| 2.5 mg/kg | Significant Increase | Significant Increase (serotonin-mediated) |

Data derived from in vivo microdialysis studies in rats. nih.gov

Table of Compounds

| Compound Name |

|---|

| Amphetamine |

| Dexfenfluramine |

| Dexnorfenfluramine |

| Dopamine |

| Fenfluramine |

| Methiothepin |

| Noradrenaline |

| Phentermine |

Preclinical Mechanistic Investigations and Cellular Electrophysiology

In Vitro and Ex Vivo Models for Cellular and Subcellular Studies

In vitro and ex vivo models have been instrumental in dissecting the molecular and cellular mechanisms of dexfenfluramine (B1670338). These controlled experimental environments allow for precise investigation into its effects on neuronal and vascular cells.

Dexfenfluramine's primary mechanism of action involves the modulation of serotonin (B10506) (5-HT) neurotransmission. nih.gov Studies using synaptosomes, which are isolated presynaptic nerve terminals, have demonstrated that dexfenfluramine significantly enhances serotonergic activity through a dual action: it stimulates the release (efflux) of serotonin into the synapse and inhibits its reuptake back into the presynaptic neuron. nih.govnih.gov This leads to an increased concentration of serotonin in the synaptic cleft, thereby amplifying its signal to postsynaptic receptors. nih.gov The related compound, fenfluramine (B1217885), has been shown to be a potent inhibitor of serotonin uptake in rat brain synaptosomes and also effectively promotes serotonin release from pre-loaded synaptosomes. nih.gov

Table 1: Effect of Fenfluramine on Serotonin Uptake in Rat Brain Synaptosomes

| Compound | IC50 (M) |

| Fenfluramine | 8.5 +/- 0.6 x 10-7 |

IC50 represents the concentration required to inhibit 50% of serotonin uptake.

Investigations in freshly dispersed rat pulmonary artery smooth muscle cells (PASMCs) show that dexfenfluramine causes a dose-dependent increase in intracellular calcium concentration ([Ca2+]i). nih.gov This effect occurs at concentrations lower than those needed to inhibit potassium currents or cause membrane depolarization. nih.gov The rise in [Ca2+]i is attributed to two distinct mechanisms: the release of calcium from intracellular stores within the sarcoplasmic reticulum and the influx of extracellular calcium into the cell. nih.gov Pre-treatment of cells with thapsigargin, a substance that depletes intracellular calcium stores, completely abolished the [Ca2+]i response to lower concentrations (1 and 10 microM) of dexfenfluramine and reduced the response to a higher concentration (100 microM). nih.gov Furthermore, the removal of extracellular calcium or the presence of CoCl2 (a calcium channel blocker) reduced the response, confirming the dual source of the calcium increase. nih.gov

Dexfenfluramine has been shown to directly interact with and inhibit voltage-gated potassium (K+) channels in vascular smooth muscle cells. nih.gov In freshly isolated smooth muscle cells from rat renal, carotid, and basilar arteries, dexfenfluramine at a concentration of 10-4 M inhibited outward K+ current by 50% and significantly increased the membrane potential by more than 35 mV, an effect comparable to the known K+ channel blocker 4-aminopyridine. nih.gov This inhibition of potassium efflux leads to membrane depolarization. nih.govnih.gov Studies on rat lingual taste cells also identified dexfenfluramine as an inhibitor of delayed rectifier K+ (DRK) channels in a concentration-dependent manner. nih.gov This action is independent of its effects on serotonin, as direct application of serotonin did not alter the DRK current. nih.gov

Table 2: Electrophysiological Effects of Dexfenfluramine on Vascular Smooth Muscle Cells

| Parameter | Concentration | Effect |

| Outward K+ Current | 10-4 M | 50% Inhibition |

| Membrane Potential | 10-4 M | >35 mV Increase |

Mechanistic Studies in Animal Models of Serotonin System Function

Animal models have provided crucial insights into the neurochemical and physiological consequences of dexfenfluramine's actions within a complex biological system.

In animal studies, dexfenfluramine administration alters the neurochemical landscape in various brain regions. In rats conditioned to expect a palatable food, dexfenfluramine reversed a decrease in the ratio of the dopamine (B1211576) metabolite DOPAC to dopamine (DA) in the hypothalamus. nih.gov This suggests an interaction with the dopaminergic system in the context of feeding-related reward. nih.gov Studies on the broader compound fenfluramine in children with autism showed that it led to decreases in whole-blood serotonin and plasma norepinephrine, while increasing the dopamine metabolite dihydroxyphenylacetic acid (DOPAC). nih.gov These findings highlight that the compound's effects extend beyond the serotonin system to influence other key neurotransmitter pathways. nih.gov

Dexfenfluramine induces concentration-dependent contractions in isolated rat and human pulmonary arteries. nih.gov This vasoconstrictive effect is a key area of investigation. In animal models, the mechanism of this vasoconstriction can vary. In rat pulmonary arteries, the contractile response to dexfenfluramine was almost completely blocked by alpha-adrenoceptor antagonists, suggesting an indirect mechanism involving the activation of these receptors. nih.gov However, in human pulmonary arteries, the response was not altered by alpha-adrenoceptor antagonists or the serotonin receptor antagonist ketanserin, indicating a different, more direct mechanism of action on the vascular smooth muscle. nih.gov Studies in anesthetized dogs showed that dexfenfluramine could restore hypoxic pulmonary vasoconstriction in animals that initially had a weak response to hypoxia. nih.gov This effect was not mediated by the activation of 5-HT S2 receptors. nih.gov Furthermore, the major metabolite of dexfenfluramine, nordexfenfluramine, has been shown to cause even more intense vasoconstriction than the parent compound in isolated perfused rat lungs, an effect that can be inhibited by ketanserin. umn.edu

Structure Activity Relationship Sar and Computational Drug Design

Elucidation of Structural Determinants for Serotonergic Receptor Selectivity

Dexfenfluramine (B1670338), the dextrorotatory (S)-enantiomer of fenfluramine (B1217885), is a phenethylamine (B48288) derivative characterized by a trifluoromethyl group on the phenyl ring. Its primary mechanism of action involves the release of serotonin (B10506) (5-HT) and inhibition of its reuptake, leading to increased serotonergic neurotransmission. The selectivity of dexfenfluramine and its active metabolite, d-norfenfluramine, for different serotonin receptor subtypes is a critical aspect of its pharmacological profile.

Research has indicated that the anorectic effects of dexfenfluramine are significantly mediated through its interaction with the 5-HT2C and 5-HT2B receptors. nih.govnih.govdrugbank.com While dexfenfluramine itself has a moderate affinity for these receptors, its N-demethylated metabolite, d-norfenfluramine, exhibits a significantly higher affinity, particularly for the 5-HT2C and 5-HT2B subtypes. drugbank.com This suggests that the ethyl group on the amine of dexfenfluramine influences its binding characteristics.

The trifluoromethyl substituent at the meta-position of the phenyl ring is a key structural feature. This electron-withdrawing group significantly influences the electronic properties of the aromatic ring and is crucial for its activity as a serotonin releasing agent. The stereochemistry of the molecule is also a critical determinant of its activity, with the (S)-enantiomer (dexfenfluramine) being more potent than the (R)-enantiomer.

Studies on related phenylisopropylamine analogs have further illuminated the structural requirements for 5-HT2B receptor affinity. For instance, the lipophilicity of substituents at the 4-position of the phenyl ring has been shown to positively correlate with binding affinity at this receptor subtype. frontiersin.org While dexfenfluramine has a substituent at the 3-position, this finding highlights the importance of hydrophobic interactions in the binding pocket of the 5-HT2B receptor.

The following table summarizes the binding affinities (pKi) of d-norfenfluramine for various serotonin receptor subtypes, illustrating its higher affinity for the 5-HT2C and 5-HT2B receptors compared to the 5-HT2A receptor.

| Compound | Receptor Subtype | Binding Affinity (pKi) |

|---|---|---|

| d-Norfenfluramine | 5-HT2A | 7.1 |

| d-Norfenfluramine | 5-HT2B | 8.2 |

| d-Norfenfluramine | 5-HT2C | 8.3 |

In Silico Approaches to Ligand-Receptor Interactions (e.g., Molecular Docking, Molecular Dynamics)

Computational techniques such as molecular docking and molecular dynamics (MD) simulations are powerful tools for investigating the interactions between a ligand like dexfenfluramine and its target receptors at an atomic level. These methods provide insights into the binding modes, conformational changes, and energetic aspects of the ligand-receptor complex, which are difficult to obtain through experimental methods alone.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For dexfenfluramine and its metabolite, docking studies with homology models or crystal structures of the 5-HT2B and 5-HT2C receptors can reveal key amino acid residues involved in the binding. For instance, the protonated amine of the phenethylamine scaffold is expected to form a crucial ionic interaction with a conserved aspartate residue in the third transmembrane domain of these G-protein coupled receptors. The trifluoromethyl-substituted phenyl ring would likely occupy a hydrophobic pocket within the binding site, forming van der Waals and potentially halogen bond interactions. Pharmacophore modeling, which defines the essential 3D arrangement of functional groups required for activity, can be derived from such docking studies to guide the design of new molecules. vu.edu.aumdpi.com

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, allowing for the assessment of its stability and the exploration of conformational changes. rowan.edu For the dexfenfluramine-receptor complex, MD simulations could be used to:

Assess the stability of the binding pose predicted by docking.

Analyze the flexibility of the ligand and the receptor upon binding.

Identify and quantify the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity.

Investigate the role of water molecules in the binding site.

Simulate the process of ligand entry and exit from the binding pocket.

While specific MD simulation studies on the dexfenfluramine-(+)-camphorate complex with 5-HT2 receptors are not extensively reported in the available literature, simulations of other ligands with the 5-HT2A receptor have provided valuable insights into the activation mechanisms of this receptor family. nih.govmdpi.comresearchgate.net These studies highlight the importance of specific residues and conformational changes in receptor activation, which can be extrapolated to understand the effects of dexfenfluramine on the 5-HT2B and 5-HT2C receptors.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pharmacological Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com By identifying the physicochemical properties (descriptors) that are most influential for a particular pharmacological effect, QSAR models can be used to predict the activity of novel, unsynthesized compounds.

For dexfenfluramine and its analogs, a QSAR study could involve:

Data Set Compilation: A series of dexfenfluramine analogs with experimentally determined binding affinities for 5-HT2B and 5-HT2C receptors would be collected.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each analog, representing their electronic, steric, hydrophobic, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or more advanced machine learning algorithms, would be used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model would be rigorously assessed using internal and external validation techniques.

A QSAR study on a series of phenylisopropylamine analogues at rat 5-HT2 receptors found that lipophilicity (π) of the substituent at the 4-position was a significant contributor to binding affinity. frontiersin.org This suggests that for dexfenfluramine analogs, modulating the hydrophobicity of substituents on the phenyl ring could be a viable strategy to alter their receptor affinity.

Modern QSAR approaches often employ 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which consider the three-dimensional properties of the molecules. These methods can provide a more detailed understanding of the steric and electrostatic interactions that are important for binding.

The following table provides a hypothetical example of data that could be used in a QSAR study for dexfenfluramine analogs, linking molecular descriptors to their predicted receptor affinity.

| Analog | LogP (Lipophilicity) | Molecular Weight | Predicted pKi (5-HT2C) |

|---|---|---|---|

| Analog 1 | 3.2 | 245.2 | 8.1 |

| Analog 2 | 3.5 | 259.3 | 8.4 |

| Analog 3 | 2.9 | 231.1 | 7.8 |

Cheminformatics and Machine Learning in Dexfenfluramine Analog Design

Cheminformatics and machine learning are revolutionizing the field of drug discovery by enabling the rapid analysis of large chemical datasets and the development of predictive models for various properties of interest. researchgate.netnih.govdoaj.org In the context of dexfenfluramine analog design, these approaches can be applied in several ways:

Virtual Screening: Large chemical databases containing millions of compounds can be computationally screened to identify molecules that are structurally similar to dexfenfluramine or that fit a pharmacophore model derived from its binding mode. mdpi.comucsf.edunih.govibm.comfrontiersin.org This approach can quickly prioritize a smaller, more manageable set of compounds for experimental testing.

De Novo Design: Generative machine learning models can be trained on known serotonergic ligands to design entirely new molecules with desired properties. These models can learn the underlying chemical patterns of active compounds and generate novel structures that are predicted to have high affinity and selectivity for the target receptors.

Predictive Modeling: Machine learning algorithms, such as support vector machines, random forests, and deep neural networks, can be used to build highly accurate QSAR models that predict the activity of dexfenfluramine analogs. nih.govmdpi.com These models can handle complex, non-linear relationships between chemical structure and biological activity, often outperforming traditional QSAR methods. For example, a machine learning model could be trained to predict the selectivity of a compound for the 5-HT2C receptor over the 5-HT2B receptor, which is a crucial consideration for avoiding potential cardiovascular side effects. nih.gov

The application of these computational tools can significantly accelerate the design-synthesis-test cycle in the development of new dexfenfluramine analogs. By providing a more rational and data-driven approach to drug design, cheminformatics and machine learning hold the potential to identify novel serotonergic agents with improved efficacy and safety profiles.

Advanced Analytical Methodologies for Research and Impurity Profiling

High-Performance Liquid Chromatography (HPLC) for Compound and Metabolite Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of dexfenfluramine (B1670338) and its primary metabolite, d-norfenfluramine, in various matrices. nih.gov Methods have been developed utilizing both ultraviolet (UV) and fluorescence detectors to achieve high sensitivity and specificity. nih.govnih.gov

For achiral separations, reversed-phase columns, such as a C18 column, are commonly employed. nih.gov To enhance detection, especially at low concentrations, derivatization of the analytes is a common strategy. Reagents like 3,5-dinitrophenylisocyanate or 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride can be used to create derivatives with improved chromophoric or fluorophoric properties. nih.govnih.gov One validated chiral method demonstrated excellent linearity and precision, with a minimum quantitation limit of 10 ng/ml in plasma and 25 ng/ml in urine. nih.gov Another method using fluorescence detection after derivatization also showed high sensitivity and precision. nih.gov These HPLC methods are crucial for pharmacokinetic studies, allowing for the accurate measurement of the parent compound and its metabolites over time. nih.gov

| Parameter | Method 1 nih.gov | Method 2 nih.gov |

|---|---|---|

| Analyte(s) | d-fenfluramine, d-norfenfluramine | d-fenfluramine, l-fenfluramine, d-norfenfluramine, l-norfenfluramine |

| Detection | Ultraviolet (UV) | Fluorescence |

| Column (Chiral) | Pirkle-type chiral column | Chiralcel OD-R |

| Derivatization Reagent | 3,5-dinitrophenylisocyanate | 4-(4,5-diphenyl-1H-imidazole-2-yl)benzoyl chloride |

| Quantitation Limit (Plasma) | 10 ng/ml | Not Specified |

| Quantitation Limit (Urine) | 25 ng/ml | Not Specified |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Trace Analysis and Identification

Mass spectrometry (MS) is a powerful analytical technique used to identify unknown compounds, quantify known materials, and elucidate molecular structures. nih.gov When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable tool for impurity profiling. rroij.com For trace analysis, tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity. nih.govnih.gov

Tandem MS, also known as MS/MS, involves multiple stages of mass analysis, with fragmentation occurring between the stages. nih.gov This process significantly reduces chemical noise and enhances the signal for the analyte of interest. researchgate.net The triple quadrupole mass spectrometer is a widely used instrument for quantitative trace analysis, often coupled with GC or LC (GC/MS/MS or LC/MS/MS). nih.gov Its effectiveness comes from the efficiency of collision-induced dissociation (CID) and the capability for selected reaction monitoring (SRM), which allows for the highly selective detection and quantitation of target compounds, even in complex mixtures. nih.govresearchgate.net This high sensitivity makes LC-MS/MS suitable for quantifying genotoxic impurities at trace levels. scirp.org

| Advantage | Description |

|---|---|

| High Sensitivity | Capable of detecting and quantifying minute quantities of substances (as low as 10⁻¹² g). nih.gov |

| High Selectivity | The use of precursor/product ion transitions in modes like Selected Reaction Monitoring (SRM) minimizes interference from matrix components. nih.govresearchgate.net |

| Structural Information | The fragmentation pattern provides a molecular fingerprint that aids in the structural elucidation and identification of unknown compounds and impurities. nih.gov |

| Versatility | Can be interfaced with various separation techniques like Gas Chromatography (GC) and Liquid Chromatography (HPLC) to analyze complex mixtures. nih.gov |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental techniques for the structural confirmation of chemical compounds like dexfenfluramine. slideshare.net They provide detailed information about the molecular framework and the functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy is based on the interaction of atomic nuclei with a magnetic field and provides a detailed "fingerprint" of a molecule's structure. creative-biostructure.commdpi.com 1H NMR gives information about the different types of protons in a molecule, their electronic environments (chemical shifts), and their connectivity to neighboring protons (splitting patterns). creative-biostructure.com This allows for the elucidation of the carbon-hydrogen framework. mdpi.com

Infrared (IR) Spectroscopy is used to identify the functional groups within a molecule. slideshare.netcreative-biostructure.com The technique measures the absorption of infrared radiation, which causes molecular vibrations at specific frequencies. slideshare.net Different functional groups absorb characteristic frequencies, and the resulting spectrum acts as a fingerprint for identifying these groups. slideshare.net

Together, NMR and IR spectroscopy are powerful tools for verifying the structure of a synthesized active pharmaceutical ingredient (API) and for identifying the structure of unknown impurities isolated during analysis. rroij.comresearchgate.net

| Technique | Principle | Information Provided |

|---|---|---|

| NMR Spectroscopy | Interaction of atomic nuclei with a magnetic field. creative-biostructure.com | Detailed carbon-hydrogen framework, connectivity of atoms, stereochemistry. creative-biostructure.com |

| IR Spectroscopy | Absorption of infrared radiation causing molecular vibrations. slideshare.net | Presence of specific functional groups (e.g., C-H, N-H). slideshare.netcreative-biostructure.com |

Advanced Sample Preparation Techniques for Complex Biological Matrices in Research

The analysis of dexfenfluramine in biological samples such as plasma, urine, or tissue presents significant challenges due to the complexity of the matrix. researchgate.netresearchgate.net These matrices contain proteins, lipids, salts, and other endogenous substances that can interfere with analysis and damage analytical instruments. orientjchem.orgaltasciences.com Therefore, effective sample preparation is a critical step to isolate and preconcentrate the target analyte before analysis. researchgate.netorientjchem.org

Traditional techniques like Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are widely used. orientjchem.orgaltasciences.com LLE separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. orientjchem.org For instance, dexfenfluramine can be extracted from plasma using ethyl acetate (B1210297) at an alkaline pH. nih.gov SPE uses a solid sorbent to retain the analyte while the matrix components are washed away, resulting in a cleaner extract. chromatographyonline.com

More recent advancements have focused on miniaturization and automation to improve efficiency and reduce solvent consumption. researchgate.netmdpi.com These include Solid-Phase Microextraction (SPME) and Stir Bar Sorptive Extraction (SBSE) , which use a small amount of coated sorbent to extract analytes directly from the sample. researchgate.netmdpi.com

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. orientjchem.org | Versatile, applicable to various sample types. | Labor-intensive, requires large volumes of organic solvents. orientjchem.org |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent. chromatographyonline.com | Selective, provides clean extracts, can be automated. chromatographyonline.com | Can require significant method development. chromatographyonline.com |

| Solid-Phase Microextraction (SPME) | Equilibrium partitioning into a coated fiber. mdpi.com | Solvent-free, simple, combines extraction and preconcentration. researchgate.net | Fiber fragility, limited sample capacity. |

Development of Methods for Enantiomeric Purity Determination

For a chiral compound like dexfenfluramine, determining the enantiomeric purity is essential, as different enantiomers can have distinct pharmacological activities. libretexts.orgunife.it Analytical methods must be capable of separating and quantifying the desired enantiomer (dexfenfluramine) from its counterpart (levofenfluramine).

Chiral High-Performance Liquid Chromatography (HPLC) is the primary technique for enantiomeric separations. unife.itwisdomlib.org This is achieved through two main approaches:

Direct Separation: Using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wisdomlib.org Columns like the Chiralcel OD-R have been successfully used for separating the enantiomers of fenfluramine (B1217885) and norfenfluramine. nih.gov

Indirect Separation: Derivatizing the enantiomers with a chiral reagent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral column. wisdomlib.org

Nuclear Magnetic Resonance (NMR) Spectroscopy offers an alternative method for determining enantiomeric purity. nih.gov While NMR cannot distinguish enantiomers directly, the addition of a chiral solvating agent (CSA), such as (R)-1,1'-bi-2-naphthol, forms transient diastereomeric complexes that produce distinct NMR spectra for each enantiomer. libretexts.orgnih.gov This technique is often used as a complementary or alternative method to chiral HPLC and does not require chemical derivatization. libretexts.orgnih.gov

Capillary Electrophoresis (CE) is another powerful technique for chiral separations and can be used for impurity profiling of compounds with stereochemical centers. biomedres.usbiomedres.us Methods have been developed using cyclodextrins as chiral selectors in the background electrolyte to achieve high-resolution separation of enantiomers. nih.gov

| Method | Principle | Key Features |

|---|---|---|

| Chiral HPLC | Differential interaction with a chiral stationary phase (CSP) or separation of diastereomeric derivatives. wisdomlib.org | "Gold standard" for enantioseparation; high precision and accuracy. unife.it |

| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals. libretexts.org | No derivatization required; rapid analysis. libretexts.orgnih.gov |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector. nih.gov | High separation efficiency; low sample and reagent consumption. |

Impurity Profiling and Control Strategies in Research Material Synthesis

Impurity profiling is the process of detecting, identifying, and quantifying all potential impurities in a drug substance. researchgate.netmedwinpublishers.com This is a critical aspect of pharmaceutical development, as impurities can affect the safety and efficacy of the final product. biomedres.us Regulatory agencies require a thorough understanding of the impurity profile of any new drug substance. researchgate.net

Impurities can originate from several sources:

Synthesis-Related Impurities: These include starting materials, intermediates, by-products from side reactions, and reagents. medwinpublishers.com

Degradation Products: Formed during storage or formulation due to exposure to light, heat, or humidity. biomedres.us

Residual Solvents: Organic volatile chemicals used during the manufacturing process. biomedres.us

Effective control strategies are essential to minimize impurities in the final research material. A key strategy is the selection of a synthetic route that avoids the formation of potentially toxic or genotoxic intermediates. google.comgoogle.com If impurities or isomers are known to be carried through the synthesis, it is preferable to remove them at an early stage, for example, by crystallization of an intermediate. google.comgoogle.com This is more cost-effective and results in a purer final product. google.com

A combination of chromatographic and spectroscopic techniques is employed for impurity profiling. biomedres.usbiomedres.us Hyphenated techniques such as LC-MS, LC-NMR, and GC-MS are particularly powerful for separating and identifying unknown impurities at trace levels. rroij.com

| Impurity Source | Examples | Primary Analytical Techniques |

|---|---|---|

| Synthesis By-products & Intermediates | Isomers, products of side reactions, unreacted starting materials. medwinpublishers.comgoogle.com | HPLC, LC-MS, GC-MS. rroij.comlgcstandards.com |

| Degradation Products | Oxidative, hydrolytic, or photolytic degradation compounds. biomedres.us | HPLC, LC-MS. biomedres.us |

| Residual Solvents | Ethanol, Acetonitrile, Dichloromethane etc. biomedres.us | Gas Chromatography (GC). biomedres.us |

| Inorganic Impurities | Reagents, catalysts, heavy metals. biomedres.us | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). biomedres.us |

Future Directions and Emerging Research Avenues

Repurposing of Serotonergic Mechanisms for Novel Therapeutic Targets

The primary mechanism of dexfenfluramine (B1670338) involves enhancing serotonergic activity by stimulating the release of serotonin (B10506) (5-hydroxytryptamine; 5-HT) and inhibiting its reuptake into presynaptic neurons. nih.govnih.gov This action, initially targeted for appetite suppression in the hypothalamus, has shown potential for other therapeutic applications. drugbank.comjwatch.org The successful repurposing of fenfluramine (B1217885), the racemic mixture containing dexfenfluramine, for treating seizures associated with rare epilepsy disorders like Dravet syndrome and Lennox-Gastaut syndrome, stands as a prime example. nih.govmdpi.comdrugbank.com This has opened avenues to investigate the role of serotonergic modulation in other neurological and psychiatric conditions where serotonin pathways are implicated. nih.gov The anti-seizure effect is believed to be linked to the restoration of balance between GABA-mediated inhibition and glutamatergic excitation through enhanced serotonergic transmission and modulation of other receptors. nih.gov

Table 1: Dexfenfluramine's Serotonergic Mechanisms of Action

| Mechanism | Description | Primary Therapeutic Target (Original) |

|---|---|---|

| Serotonin Release | Stimulates the release of serotonin from presynaptic neurons into the synapse. nih.gov | Appetite control centers in the hypothalamus. drugbank.com |

| Serotonin Reuptake Inhibition | Binds to the serotonin transporter pump, blocking the reuptake of serotonin from the synapse. nih.govdrugbank.com | Enhancement of serotonergic transmission. drugbank.com |

| Receptor Agonism | May have a direct postsynaptic action, functioning as an agonist at certain serotonin receptors. nih.govnih.gov | Suppression of carbohydrate appetite. drugbank.com |

Development of Safer Serotonergic Agents Based on Dexfenfluramine's Mechanistic Insights

A critical lesson from the clinical use of dexfenfluramine was the association with cardiac valvulopathy and pulmonary arterial hypertension. nih.govnih.govclinician.com Mechanistic studies have since provided crucial insights, largely attributing these adverse effects to the activation of the 5-hydroxytryptamine type 2B (5-HT2B) receptor on cardiac valve fibroblasts. nih.govresearchgate.net This understanding forms a foundational principle for the development of safer serotonergic drugs.

Future drug design can focus on creating molecules that selectively target therapeutic serotonin receptors (e.g., those involved in appetite or seizure control) while actively avoiding agonism at the 5-HT2B receptor. nih.gov This strategy of receptor-specific targeting aims to uncouple the desired therapeutic effects from the mechanisms driving cardiotoxicity. One potential avenue of exploration is the "chiral switch," where different enantiomers of a compound are investigated; for instance, if the l-enantiomer (B50610) of fenfluramine were found to have significant antiseizure activity with a different receptor affinity profile, it could present a safer treatment option. mdpi.com

Table 2: Mechanistic Insights for Safer Drug Development

| Insight | Implication for Future Research | Example |

|---|---|---|

| 5-HT2B Receptor Agonism | Development of serotonergic agents with low or no affinity for the 5-HT2B receptor to avoid cardiac valvulopathy. nih.gov | Other serotonergic drugs with low 5-HT2B affinity, such as lorcaserin, have not been associated with valvulopathy. nih.gov |

| Complex Pharmacology | Dissecting the multiple receptor interactions (e.g., 5-HT1D, 5-HT2A, 5-HT2C) to isolate beneficial effects from adverse ones. nih.govnih.gov | Designing compounds that retain efficacy at therapeutic targets while minimizing off-target effects. |

Exploring Unconventional Pharmacological Pathways (e.g., Neuroinflammation, Myelination)

Beyond its direct effects on serotonergic neurotransmission, research into fenfluramine in animal models of Dravet syndrome has revealed impacts on unconventional pathways, including neuroinflammation and myelination. nih.govnih.gov Studies in mouse models have demonstrated that fenfluramine treatment can reduce markers of myelin degeneration and microglia activation, suggesting a significant anti-neuroinflammatory effect. nih.govdravetsyndromenews.com

Specifically, fenfluramine was shown to decrease the abundance of activated microglia in the hippocampus and corpus callosum and reduce myelin debris in the parietal cortex and hippocampus. nih.gov These findings suggest that the benefits of serotonergic agents may extend beyond simple seizure control to potentially disease-modifying activities. nih.gov Furthermore, the complex pharmacology of compounds like fenfluramine, which includes positive modulation of the Sigma-1 receptor, points toward other non-canonical pathways that could be explored for therapeutic benefit in a range of neurodegenerative and neuroinflammatory disorders. nih.govnih.gov

Integration of Omics Technologies in Understanding Serotonergic Drug Actions

Modern "omics" technologies—including genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for obtaining a holistic view of a drug's biological effects. frontiersin.org Applying a multi-omics approach to study dexfenfluramine and other serotonergic agents can elucidate their mechanisms of action more comprehensively. frontiersin.org By integrating data from these different molecular levels, researchers can identify novel biological pathways affected by the drug, discover biomarkers for patient response, and understand the complex interplay between genes, proteins, and metabolites that underlie both therapeutic efficacy and adverse effects. mdpi.comqlucore.com

For instance, transcriptomic and proteomic analyses of neural tissues after dexfenfluramine exposure could reveal changes in gene and protein expression that are not directly related to the primary serotonergic targets, potentially uncovering new mechanisms or off-target effects. mdpi.commdpi.com This integrated approach has been successfully used to study other drugs acting on the central nervous system and could be pivotal in mapping the full spectrum of dexfenfluramine's pharmacological footprint. frontiersin.orgfrontiersin.org

Table 3: Application of Omics Technologies in Serotonergic Drug Research

| Omics Field | Potential Application for Dexfenfluramine Research |

|---|---|

| Genomics | Identifying genetic variations (e.g., in CYP2D6) that influence drug metabolism and patient response. frontiersin.org |

| Transcriptomics | Analyzing changes in mRNA expression in brain tissue to understand downstream effects on neural pathways. semanticscholar.org |

| Proteomics | Measuring alterations in protein levels and post-translational modifications to map signaling cascades affected by the drug. semanticscholar.org |

| Metabolomics | Profiling changes in small-molecule metabolites in plasma or cerebrospinal fluid to identify biomarkers of drug effect or toxicity. frontiersin.org |

Advanced Computational Modeling for Systems Pharmacology

Quantitative Systems Pharmacology (QSP) is an emerging discipline that uses computational modeling to integrate complex biological data and simulate how drugs affect physiological systems. frontiersin.orgfrontiersin.org This approach moves beyond the "one drug, one target" paradigm to embrace a network-centric view of pharmacology, which is particularly relevant for drugs like dexfenfluramine with multiple mechanisms of action. frontiersin.org

By developing a QSP model of the serotonergic system, researchers could simulate how dexfenfluramine's dual action of serotonin release and reuptake inhibition affects different brain regions and pathways over time. Such models can incorporate data from preclinical experiments and clinical trials to predict drug efficacy, explore the mechanistic basis for patient variability, and identify optimal dosing strategies. frontiersin.orgmetrumrg.com Advanced computational modeling represents a powerful tool for hypothesis testing and for guiding future experimental research into the next generation of safer and more effective serotonergic medications. researchgate.net

Q & A

Q. What are the primary pharmacological mechanisms of Dexfenfluramine (+)-camphorate in appetite suppression?

Q. How is this compound synthesized, and what role does camphorate play in its formulation?

The (+)-camphorate moiety likely enhances the compound’s stability and bioavailability. Synthesis involves esterification of dexfenfluramine with camphoric acid under controlled pH and temperature. Pharmacopeial methods (e.g., USP standards) recommend reverse-phase HPLC with UV detection for purity assessment, ensuring >98% active ingredient . Camphorate’s rigid bicyclic structure may also influence polymer compatibility in sustained-release formulations, as seen in poly(ethylene camphorate) copolymers .

Advanced Research Questions

Q. How do researchers address contradictions in neurotoxicity data between animal models and human studies?

Discrepancies arise from differences in dosing regimens and species-specific metabolic pathways. For example, rodent studies using doses 10–20x higher than human equivalents reported serotonergic neuron damage , whereas post-marketing surveillance in humans found no significant neurotoxic effects . To resolve this, researchers employ interspecies pharmacokinetic modeling and dose-adjustment protocols based on body surface area. Additionally, longitudinal biomarker studies (e.g., cerebrospinal fluid 5-HIAA levels) in clinical cohorts are critical .

Q. What methodological approaches are used to assess long-term cardiovascular effects of this compound?

Q. How can in vitro models resolve conflicting data on Dexfenfluramine’s impact on lipid metabolism?

Conflicting reports on lipid-lowering effects (e.g., reduced triglycerides vs. inhibition of fat mobilization) are addressed using differentiated adipocyte cultures. For example, dexfenfluramine’s suppression of catecholamine-induced lipolysis can be quantified via glycerol release assays. Researchers must standardize experimental conditions (e.g., serum-free media, physiological glucose levels) to mimic in vivo environments . Confocal microscopy further visualizes intracellular cAMP dynamics, linking drug exposure to downstream metabolic pathways .

Methodological Considerations for Researchers

- Statistical rigor : Use intention-to-treat (ITT) analysis in clinical trials to minimize attrition bias .

- Ethical compliance : Ensure IRB approval for human studies and adhere to ARRIVE guidelines for animal research .

- Data transparency : Publish raw datasets in repositories like Dryad, with detailed protocols for reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.